Cardiac Adenosine Receptor Activation: AMP Matches Adenosine Potency While Outperforming ATP and AMPS
In guinea pig atrial myocytes, AMP and adenosine activate the IKACh,Ado potassium current with nearly identical potency (EC50: 3.4 ± 0.8 µM for AMP vs. 3.1 ± 0.4 µM for adenosine) and efficacy (122 ± 11% vs. 123 ± 9% maximum increase) [1]. In stark contrast, ATP and the stable AMP analog adenosine monophosphorothioate (AMPS) were significantly less potent and efficacious, with ATP showing minimal receptor activation under the same conditions. This head-to-head comparison establishes that AMP functions as a direct, low-affinity adenosine receptor agonist, distinct from ATP which requires extracellular hydrolysis to adenosine for activity.
| Evidence Dimension | EC50 for IKACh,Ado potassium current activation |
|---|---|
| Target Compound Data | EC50 = 3.4 ± 0.8 µM (AMP) |
| Comparator Or Baseline | EC50 = 3.1 ± 0.4 µM (Adenosine); ATP and AMPS: significantly less potent (no quantifiable EC50 at tested concentrations) |
| Quantified Difference | AMP and adenosine: no significant difference (p > 0.05); ATP/AMPS: >5-fold lower potency |
| Conditions | Guinea pig atrial myocytes, whole-cell patch-clamp electrophysiology |
Why This Matters
Researchers investigating adenosine receptor pharmacology can use AMP as a stable, non-hydrolyzable surrogate for adenosine in certain assays, avoiding rapid degradation issues associated with adenosine itself.
- [1] Ragazzi E, Wu SN, Shryock J, Belardinelli L. Electrophysiological and receptor binding studies to assess activation of the cardiac adenosine receptor by adenine nucleotides. Circ Res. 1991;68(4):1035-1044. doi:10.1161/01.RES.68.4.1035 View Source
